1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
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Biological Activity
1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, with the CAS number 1049511-20-7, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, supported by diverse research findings.
- Molecular Formula : C21H23ClN2O3S
- Molecular Weight : 418.9 g/mol
- Structure : The compound features a thieno[3,4-b]pyrazine core, which is significant for its pharmacological properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that certain thieno[3,4-b]pyrazine derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages. This inhibition suggests a potential mechanism for reducing inflammation in various conditions.
Compound | IC50 (µg/mL) | Effect |
---|---|---|
Thieno derivative | 1.3–3.8 | Inhibition of NO production in RAW 264.7 macrophages |
Anticancer Activity
The anticancer properties of related thieno[3,4-b]pyrazine compounds have been explored extensively. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
Cell Line | Compound | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | Thieno derivative | 5.58 | Inhibition of proliferation |
LNCaP | Thieno derivative | 117 | Inhibition of androgen receptor translocation |
Neuroprotective Effects
Neuroprotective activities have also been attributed to compounds with similar structures. For example, some derivatives have been shown to enhance neuronal survival and reduce oxidative stress in neuronal cell cultures.
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted by Uhlenhut et al. demonstrated that a thieno[3,4-b]pyrazine derivative significantly reduced iNOS expression and NO production in LPS-stimulated RAW 264.7 macrophages. This suggests potential therapeutic applications for inflammatory diseases. -
Case Study on Anticancer Activity :
Research published in Pharmaceutical Research highlighted that a series of thieno derivatives exhibited potent cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic index.
Properties
IUPAC Name |
4-(3-chlorophenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-17-9-4-10-18(12-17)24-20-15-28(26,27)14-19(20)23(13-21(24)25)11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,19-20H,5,8,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFLISZSEFKNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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